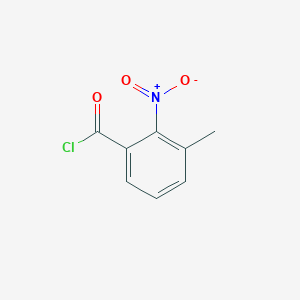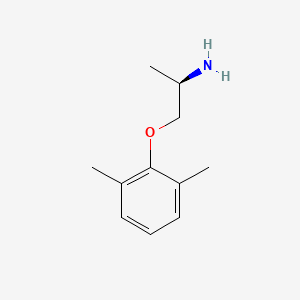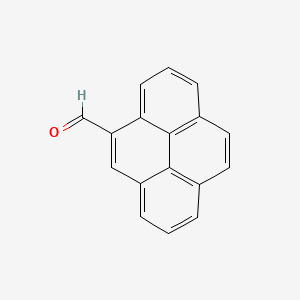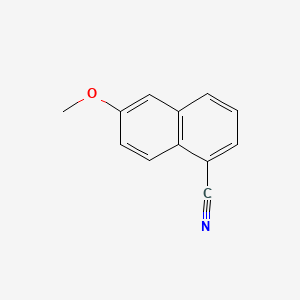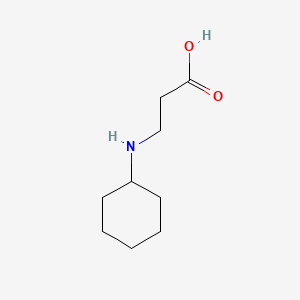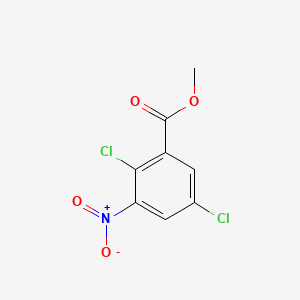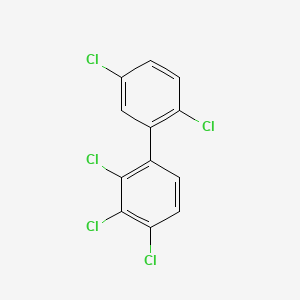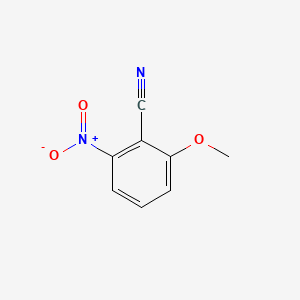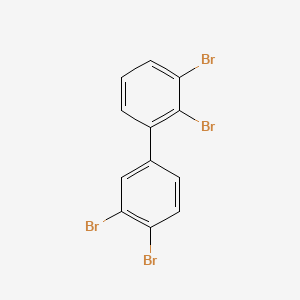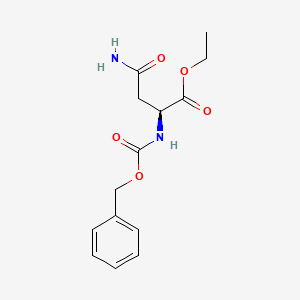
Z-ASN-OET
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-ASN-OET is a compound of interest in organic chemistry due to its unique structure and potential applications. It is an ester derivative of L-asparagine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and other organic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-ASN-OET typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Z-ASN-OET can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
科学的研究の応用
Z-ASN-OET has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Z-ASN-OET involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The ester group can be hydrolyzed under acidic or basic conditions to release the free amino acid.
類似化合物との比較
Z-ASN-OET can be compared with other similar compounds such as:
Ethyl N2-((benzyloxy)carbonyl)-L-glutamate: Similar structure but with an additional methylene group in the side chain.
Ethyl N2-((tert-butoxy)carbonyl)-L-asparaginate: Uses a tert-butoxycarbonyl (Boc) group instead of a benzyloxycarbonyl group for protection.
Methyl N2-((benzyloxy)carbonyl)-L-asparaginate: Similar structure but with a methyl ester instead of an ethyl ester.
These compounds share similar properties and applications but differ in their protecting groups and ester moieties, which can influence their reactivity and suitability for specific applications.
特性
CAS番号 |
4668-38-6 |
|---|---|
分子式 |
C14H18N2O5 |
分子量 |
294.3 g/mol |
IUPAC名 |
ethyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 |
InChIキー |
QWZKOFAVRZENGY-NSHDSACASA-N |
SMILES |
CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
異性体SMILES |
CCOC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Key on ui other cas no. |
4668-38-6 |
配列 |
N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


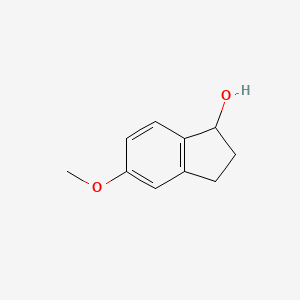
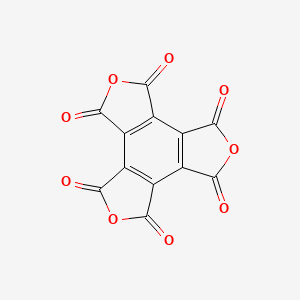
![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1596318.png)
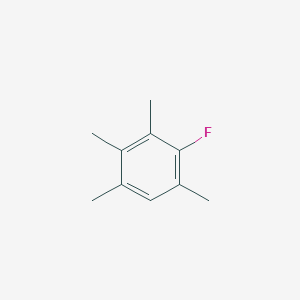
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1596321.png)
